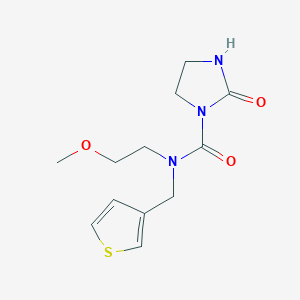
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide, also known as MTIC, is a chemical compound that has been extensively studied for its potential use in scientific research. MTIC is a member of the imidazolidine family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Skeletal Modifications in Bioactive Oligopeptides
Imidazolidin-4-ones, similar in structural motif to the specified compound, are frequently utilized for skeletal modifications in bioactive oligopeptides. These modifications serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. A study highlighted the stereoselective formation of imidazolidin-4-ones when reacting alpha-aminoamide derivatives with benzaldehydes, suggesting the importance of intramolecular hydrogen bonding in the process (Ferraz et al., 2007).
Antimicrobial Activity of Derivatives
Research on thiazolidine-2,4-dione carboxamide and amino acid derivatives, which share a core structure with the specified compound, demonstrated antimicrobial and antifungal activities against various pathogens. This suggests potential applications in developing new antimicrobial agents (Alhameed et al., 2019).
Antibacterial and Antifungal Properties
The synthesis of novel compounds featuring a blend of quinazolinone and 4-thiazolidinone structures, similar to the target compound, showed promising antibacterial and antifungal properties, underscoring their potential as antimicrobial agents (Desai et al., 2011).
Exploration of Antimicrobial Activities
Further investigations into imidazolidineiminothione and imidazolidin-2-one derivatives revealed significant antimicrobial activities, highlighting the versatility of these structures in developing new therapeutic agents (Ammar et al., 2016).
Understanding Molecular Properties
A theoretical study on the molecular properties of substituted imidazoline and oxazoline structures, which share features with the compound , provided insights into their potential as ligands for imidazoline receptors, indicating applications in cardiovascular therapy (Remko et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-6-5-14(8-10-2-7-19-9-10)12(17)15-4-3-13-11(15)16/h2,7,9H,3-6,8H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCRXRYBYMSFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)N2CCNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
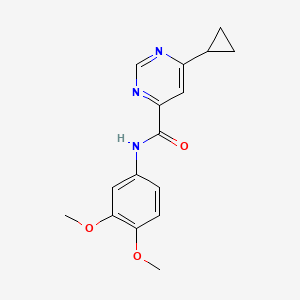
![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)
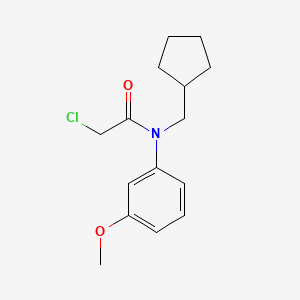

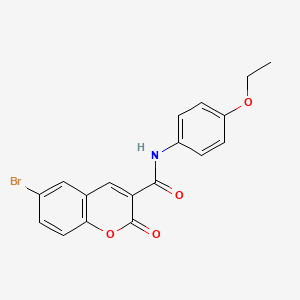
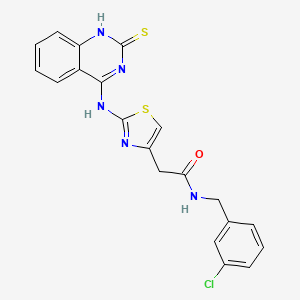
![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)
![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)


![4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide](/img/structure/B2398261.png)